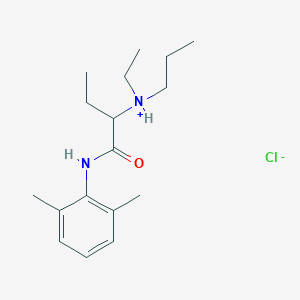

エチドカイン塩酸塩

概要

説明

エチドカイン塩酸塩は、デュラネストという商品名で販売されているアミド型の局所麻酔薬です。 主に、手術や分娩中の浸潤麻酔、末梢神経ブロック、中枢神経ブロックに使用されます . エチドカイン塩酸塩は、作用時間が長いことで知られていますが、口腔外科手術中に出血が増加するという欠点があります .

科学的研究の応用

Etidocaine hydrochloride has several scientific research applications:

作用機序

エチドカイン塩酸塩は、神経細胞のナトリウムイオンチャネルを遮断することで作用します。 この阻害は、神経インパルスの発生と伝導を阻止し、標的領域の感覚の喪失につながります . 分子標的は、神経膜上の特定のナトリウムイオンチャネルであり、関連する経路は膜電位の調節に関連しています .

類似化合物の比較

類似化合物

リドカイン: エチドカイン塩酸塩と比べて作用時間が短い、別のアミド型の局所麻酔薬です.

ブピバカイン: 構造と機能が似ていますが、作用時間が長く、効力が強いです.

独自性

エチドカイン塩酸塩は、発現が速く、作用時間が長いという点でユニークです。 これは、特定の手術において有利な、強い運動ブロックを提供します . 口腔外科手術中に出血が増加する傾向があることは、注目すべき欠点です .

生化学分析

Biochemical Properties

Like other local anesthetics, it is likely to interact with voltage-gated sodium channels on the nerve membrane, affecting the membrane potential and blocking the generation and conduction of nerve impulses .

Cellular Effects

The cellular effects of Etidocaine Hydrochloride are primarily related to its role as a local anesthetic. By blocking sodium channels, it inhibits the propagation of action potentials in neurons, thereby preventing the sensation of pain

Molecular Mechanism

The molecular mechanism of action of Etidocaine Hydrochloride involves binding to and blocking the function of voltage-gated sodium channels. This prevents the influx of sodium ions during the depolarization phase of an action potential, thereby inhibiting the propagation of the action potential along the nerve .

Temporal Effects in Laboratory Settings

準備方法

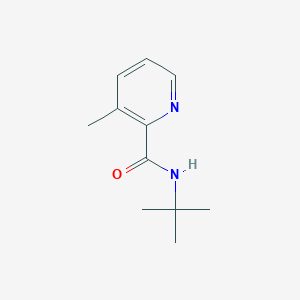

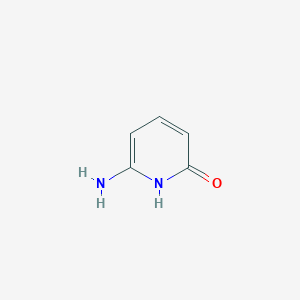

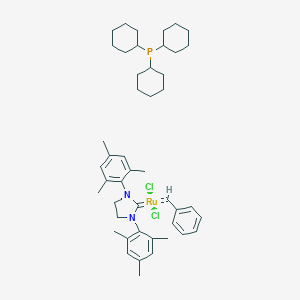

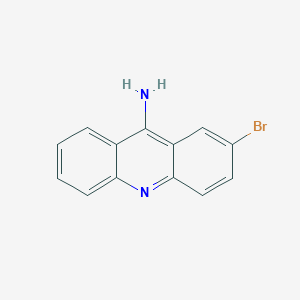

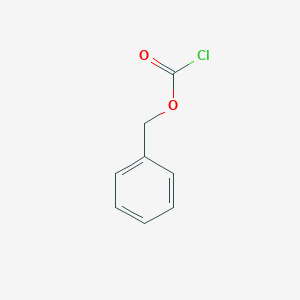

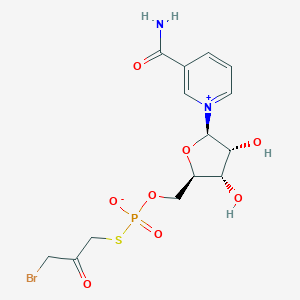

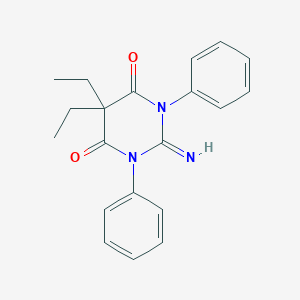

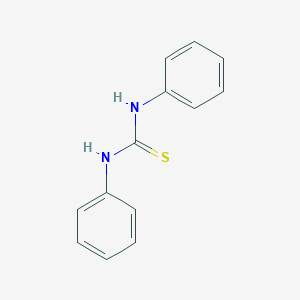

合成経路と反応条件

エチドカイン塩酸塩の合成には、いくつかの重要なステップが含まれます。

工業生産方法

エチドカイン塩酸塩の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 このプロセスには、反応条件を厳密に管理して、最終生成物の高収率と高純度を確保することが含まれます .

化学反応の分析

反応の種類

エチドカイン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化される可能性がありますが、これは臨床用途では一般的な反応ではありません。

還元: 還元反応も可能ですが、通常は麻酔効果に関連していません。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってさまざまな酸化誘導体が生成される可能性があり、置換によって異なる置換アミドが生成される可能性があります .

科学研究の応用

エチドカイン塩酸塩には、いくつかの科学研究の応用があります。

類似化合物との比較

Similar Compounds

Lidocaine: Another amide-type local anesthetic with a shorter duration of action compared to etidocaine hydrochloride.

Bupivacaine: Similar in structure and function but has a longer duration of action and higher potency.

Mepivacaine: Also an amide-type anesthetic with a shorter duration and less potency than etidocaine hydrochloride.

Uniqueness

Etidocaine hydrochloride is unique due to its rapid onset and long duration of action. It provides intense motor block, which is advantageous in certain surgical procedures . its tendency to cause increased bleeding during oral surgery is a notable drawback .

特性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWQQUMMGGIGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957895 | |

| Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36637-19-1, 38188-13-5, 38188-14-6 | |

| Record name | Etidocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36637-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidocaine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etidocaine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butyramide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIDOCAINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGD0Y35434 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETIDOCAINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60YD32QL30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETIDOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6N3B3U8E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does etidocaine hydrochloride exert its anesthetic effect?

A1: Etidocaine hydrochloride, like other amide local anesthetics, acts by blocking voltage-gated sodium channels in nerve cells [, , , ]. This prevents the transmission of nerve impulses, leading to a loss of sensation in the area where the drug is applied.

Q2: What is the structural characterization of etidocaine hydrochloride?

A2: Etidocaine hydrochloride is an amide local anesthetic with the following characteristics:

- Spectroscopic data: 1H and 13C NMR chemical shift assignments have been determined for both etidocaine and etidocaine hydrochloride using various NMR techniques, including COSY and 2D heteronuclear experiments []. These data are crucial for understanding the structure and behavior of the molecule in solution.

Q3: Are there different forms of etidocaine hydrochloride in solution?

A3: Yes, etidocaine hydrochloride exhibits isomerism. While etidocaine itself has one chiral center, etidocaine hydrochloride possesses an additional acid-induced chirality at the protonated amine nitrogen. This results in the presence of solvent-dependent diastereomers. In CDCl3 solution, at 20°C and 50.3 MHz, ten out of fourteen magnetically nonequivalent 13C nuclei show doubled peaks due to these diastereomers [].

Q4: What are the key characteristics of etidocaine hydrochloride's anesthetic profile?

A4: Etidocaine hydrochloride is known for its:

- Rapid onset of action: Clinical studies have demonstrated that etidocaine hydrochloride provides a rapid onset of anesthesia [, ].

- Long duration of action: Compared to other local anesthetics like lidocaine, etidocaine hydrochloride provides a significantly longer duration of anesthesia, often cited as twice as long [, , , ].

- Potent anesthetic effect: In clinical settings, etidocaine hydrochloride has shown a high frequency of achieving successful surgical anesthesia [, ].

Q5: Has etidocaine hydrochloride been investigated for its ability to reduce postoperative pain?

A5: Yes, the prolonged duration of action of etidocaine hydrochloride has led to research investigating its potential to minimize postoperative pain. Studies have explored its use in oral surgery, where its extended anesthetic effect has been suggested to reduce the need for postoperative analgesics [, ].

Q6: How does the addition of adrenaline affect the action of etidocaine hydrochloride?

A6: Adding adrenaline (epinephrine) to etidocaine hydrochloride for extradural anesthesia has been shown to:

- Accelerate onset: Adrenaline significantly shortens the onset time for both sensory and motor block, particularly the spread of analgesia from the injection site [].

- Increase cardiac stimulation: Etidocaine hydrochloride combined with adrenaline can lead to increased cardiac stimulation and a decrease in total peripheral resistance, particularly in the initial period following administration [].

Q7: Are there documented cases of hypersensitivity to amide anesthetics like etidocaine hydrochloride?

A7: Yes, although rare, delayed-type hypersensitivity reactions to amide anesthetics, including etidocaine hydrochloride, have been reported []. It is crucial for healthcare professionals to be aware of potential allergic reactions and have strategies for managing such cases.

Q8: Have there been studies on the use of etidocaine hydrochloride during pregnancy?

A8: Yes, research has been conducted on the disposition and placental transfer of etidocaine in pregnancy []. This type of research is crucial for understanding the safety profile of drugs used in specific populations.

Q9: Are there any known polymorphisms of etidocaine hydrochloride?

A9: Research has investigated the polymorphism of etidocaine hydrochloride []. Understanding the different polymorphic forms of a drug is important for pharmaceutical development, as these forms can impact the drug's stability, solubility, and ultimately its efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)

![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)